molecular formula C9H8N4O B8515435 (1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone

(1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone

Cat. No. B8515435
M. Wt: 188.19 g/mol
InChI Key: DRPNMECDZBBOAR-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

n-BuLi (1.6 M in hexane, 3.65 mL, 5.84 mmol) was added to a solution of 1-methylimidazole (0.452 mL, 5.7 mmol) in THF (30 mL) at −78° C. The mixture was stirred at −78° C. for 15 min. Chlorotriethylsilane (0.955 mL, 5.7 mmol) was added slowly. The mixture was removed from the dry ice/acetone bath and was stirred for 30 min. The mixture was again cooled in a dry ice/acetone bath before addition of a second portion of n-BuLi (1.6 M in hexane, 3.65 mL, 5.84 mmol). The mixture was stirred at −78° C. for 1 hour, then transferred to an ice bath and stirred 10 min. The mixture was again cooled in a dry ice/acetone bath before addition of a solution of N-methoxy-N-methylpyridazine-4-carboxamide (793 mg, 4.74 mmol, Intermediate 29, step a) in THF (15 mL) via cannula. The reaction mixture was stirred at −78° C. for 30 min, then was transferred to a slurry of CH3CN/dry ice and stirred for 15 min. The reaction was quenched by addition of water (50 mL) and the mixture was extracted with EtOAc three times. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 0-4% MeOH-DCM first column, 75-100% EtOAc-heptanes second column) to afford the title compound.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
0.452 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.955 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
CH3CN dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1.Cl[Si](CC)(CC)CC.CON(C)[C:23]([C:25]1[CH:30]=[CH:29][N:28]=[N:27][CH:26]=1)=[O:24].CC#N.C(=O)=O>C1COCC1>[CH3:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:23]([C:25]1[CH:30]=[CH:29][N:28]=[N:27][CH:26]=1)=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.452 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.955 mL
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Step Three
Name
Quantity
3.65 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=NC=C1)C
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
CH3CN dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was removed from the dry ice/acetone bath
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
transferred to an ice bath
STIRRING
Type
STIRRING
Details
stirred 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, gradient 0-4% MeOH-DCM first column, 75-100% EtOAc-heptanes second column)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(=NC=C1)C(=O)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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